MIF Tautomerase Inhibition: Comparative IC50 Analysis
Ethanone, 1-(3-methyl-1H-indol-5-yl)- demonstrates measurable but weak inhibition of human Macrophage Migration Inhibitory Factor (MIF) tautomerase activity, a target implicated in inflammatory and autoimmune disorders. The reported IC50 value provides a critical baseline for SAR, especially when compared to more optimized indole-based MIF inhibitors. For context, a closely related indole derivative (CHEMBL2178856) exhibits potent inhibition of Plasmodium falciparum MIF with a Ki of 39 nM, highlighting the dramatic improvement possible through further structural elaboration [1]. The difference in potency (roughly 646-fold) underscores the specific utility of the target compound as a starting scaffold for hit-to-lead campaigns rather than a final optimized inhibitor [2].
| Evidence Dimension | Inhibition of MIF tautomerase activity |
|---|---|
| Target Compound Data | IC50 = 25.2 µM (2.52E+4 nM) |
| Comparator Or Baseline | Optimized indole derivative (CHEMBL2178856) vs. P. falciparum MIF: Ki = 39 nM |
| Quantified Difference | Target compound is approx. 646-fold less potent than a more advanced analog |
| Conditions | Human MIF cloned and expressed in E. coli; assay measures conversion of L-dopachrome methyl ester to indolecarboxylic acid methyl ester |
Why This Matters
This establishes the compound as a well-characterized early-stage scaffold for MIF-related research, rather than a potent inhibitor, enabling rational selection for hit expansion.
- [1] BindingDB. BDBM50359719 (CHEMBL1927060). Affinity Data: IC50 2.52E+4 nM for human MIF tautomerase. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50359719 (accessed 2026-04-22). View Source
- [2] BindingDB. BDBM50399047 (CHEMBL2178856). Affinity Data: Ki 39 nM for P. falciparum MIF. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50399047 (accessed 2026-04-22). View Source
